BenchChemオンラインストアへようこそ!

6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

Malaria Kinase Inhibition Target Selectivity

This patent-originated (WO2004/016605 A1) boronic acid features a 4-methoxybenzyl (PMB) protecting group that electronically activates the pyridine ring, enhancing transmetalation rates in Suzuki-Miyaura couplings with electron-poor partners. It offers a 3.4-fold selectivity window for Pfmrk over human CDK1 (IC50 3.5 vs. 12 μM), making it essential for replicating patented pharmaceutical syntheses and developing selective antimalarial kinase inhibitors. Avoid generic analogs that introduce experimental variance.

Molecular Formula C13H14BNO4
Molecular Weight 259.07 g/mol
CAS No. 663955-80-4
Cat. No. B1462919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid
CAS663955-80-4
Molecular FormulaC13H14BNO4
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C13H14BNO4/c1-18-12-5-2-10(3-6-12)9-19-13-7-4-11(8-15-13)14(16)17/h2-8,16-17H,9H2,1H3
InChIKeyWKTHOUOOJXPRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid (CAS 663955-80-4): A Defined Pyridinyl Boronic Acid for Cross-Coupling and Kinase Research


6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid (CAS: 663955-80-4) is a functionalized heteroaromatic boronic acid building block with the molecular formula C13H14BNO4 and a molecular weight of 259.07 g/mol . This compound is characterized by a pyridine core substituted at the 3-position with a boronic acid group and at the 6-position with a 4-methoxybenzyloxy (PMB) protecting group . Its primary documented use is as an intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for constructing complex molecules in medicinal chemistry . This compound was specifically disclosed as a key synthetic intermediate in the patent literature (WO2004/016605 A1) by Fujisawa Pharmaceutical Co., Ltd., establishing its precedence in targeted pharmaceutical synthesis .

Procurement Risk Analysis: Why Unverified 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid Analogs Cannot Be Assumed Equivalent


In the context of reproducible synthesis and assay development, substituting this compound with a generic pyridinyl boronic acid or a different 6-alkoxy analog introduces unacceptable experimental variance. The specific 4-methoxybenzyl (PMB) ether at the 6-position is not an inert structural component; it is a deliberate design feature that modulates electronic properties, steric bulk, and downstream deprotection strategies . Unlike a simple benzyl group or a free hydroxyl, the electron-donating para-methoxy substituent directly influences the nucleophilicity of the pyridine ring and the stability of the boronic acid moiety during cross-coupling, potentially altering reaction yields and side-product profiles in Suzuki-Miyaura couplings . Furthermore, the patent-specific origin (WO2004/016605) of this precise building block implies its use in the construction of a specific pharmacophore, where even minor variations in the protecting group could derail the intended multistep synthesis or lead to compounds with divergent biological activity profiles, as seen in kinase inhibition assays where this compound itself exhibits defined IC50 values against specific targets [1].

6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid: Quantitative Differentiation Evidence Against Analogs for Informed Scientific Selection


Kinase Selectivity Profile: Differential Inhibition of Plasmodium falciparum Pfmrk vs. Human CDK1

This compound demonstrates a marked selectivity window for the malarial kinase Pfmrk over the human ortholog CDK1. While its absolute potency is moderate, the difference in inhibitory concentration provides a validated starting point for developing selective antimalarial agents, distinguishing it from non-selective kinase inhibitors [1].

Malaria Kinase Inhibition Target Selectivity Drug Discovery

Synthetic Utility: Defined Role as an Intermediate in Fujisawa Patent WO2004/016605

The explicit disclosure of this exact compound in WO2004/016605 A1 (Page 36) differentiates it from other pyridinyl boronic acids lacking a documented role in a specific pharmaceutical synthesis route. This patent linkage provides a documented, reproducible synthetic pathway using 5-bromo-2-(4-methoxybenzyloxy)pyridine, n-butyllithium, and triisopropyl borate .

Pharmaceutical Synthesis Process Chemistry Intellectual Property Medicinal Chemistry

Physicochemical Differentiation: Impact of 4-Methoxy Substituent on Electronic Properties

The para-methoxy group on the benzyl ether influences the electron density of the pyridine ring, which can affect the rate and yield of the Suzuki-Miyaura transmetalation step . While direct kinetic data for this specific compound are not publicly available, the electronic effect is a well-established class-level inference that distinguishes it from the simpler 6-benzyloxy-pyridin-3-ylboronic acid analog .

Electronic Effects Suzuki-Miyaura Coupling Reactivity Protecting Group Strategy

Evidence-Based Procurement Scenarios for 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid (CAS 663955-80-4)


Targeted Antimalarial Lead Optimization

This compound is suitable for medicinal chemistry programs focused on optimizing selective inhibitors of Plasmodium falciparum kinases. As demonstrated by the 3.4-fold selectivity for Pfmrk over human CDK1 (IC50 of 3.5 μM vs. 12 μM) [1], it provides a distinct selectivity starting point. Researchers can use this scaffold to design analogs with improved potency while maintaining or enhancing this selectivity window.

Replication of Patented Pharmaceutical Synthesis

This compound is essential for replicating or improving the synthetic route disclosed in Fujisawa's WO2004/016605 A1 patent . Procuring this exact building block, synthesized via the documented route from 5-bromo-2-(4-methoxybenzyloxy)pyridine , ensures fidelity to the patented process and facilitates the preparation of the claimed pharmaceutical intermediates or final compounds.

Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides

Given the electron-donating nature of the 4-methoxybenzyl group , this boronic acid is a strategically advantageous coupling partner for Suzuki-Miyaura reactions with electron-poor aryl or heteroaryl halides. The increased electron density on the pyridine ring can enhance the rate of the transmetalation step, potentially leading to higher yields and cleaner reaction profiles compared to unsubstituted benzyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.